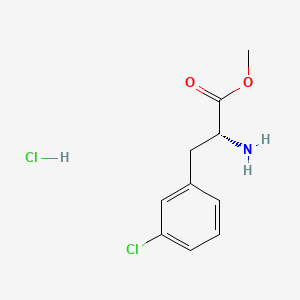![molecular formula C6H8O2S B6168896 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2166640-77-1](/img/new.no-structure.jpg)
3-thiabicyclo[3.1.0]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-thiabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic sulfur-containing organic compound. It is characterized by a unique structure where a sulfur atom is integrated into a bicyclic framework, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with sulfur-containing reagents under high-temperature conditions to form the bicyclic structure. The carboxylic acid group is then introduced through subsequent reactions, such as oxidation or carboxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-thiabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the bicyclic ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives of the bicyclic compound.
Scientific Research Applications
3-thiabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the bicyclic structure can form strong interactions with metal ions and other electrophilic species, influencing various biochemical pathways. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-thiabicyclo[3.1.0]hexane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
3-thiabicyclo[3.1.0]hexane-1-ol: Contains a hydroxyl group instead of a carboxylic acid, leading to different chemical properties and reactivity.
3-thiabicyclo[3.1.0]hexane-1-aldehyde: Contains an aldehyde group, which can undergo different types of reactions compared to the carboxylic acid.
Uniqueness
3-thiabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of both a bicyclic sulfur-containing structure and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2166640-77-1 |
|---|---|
Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
3-thiabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O2S/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8) |
InChI Key |
DXOVQIIFFSGPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CSC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



